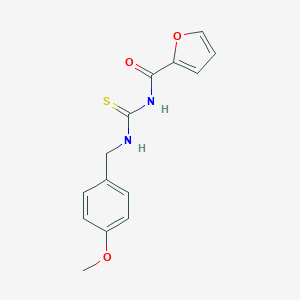![molecular formula C18H19N3O3S B267525 N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide](/img/structure/B267525.png)
N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPTA is a member of the thiosemicarbazone family, which has been shown to exhibit anti-cancer, anti-viral, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide is not fully understood, but several studies have suggested that it may act through multiple pathways. In cancer cells, N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has been shown to induce apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. In viral infections, N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has been shown to inhibit the viral protease by binding to the active site and preventing viral replication. In inflammation, N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has been shown to inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce tumor growth. In viral infections, N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has been shown to inhibit viral replication, reduce viral load, and improve liver function in animal models. In inflammation, N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has been shown to reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells, and reduce tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further preclinical and clinical studies. Another advantage is that it has been shown to have broad-spectrum activity against cancer cells and viral infections, making it a potential candidate for combination therapy. One limitation is that the mechanism of action of N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide is not fully understood, which may hinder its development as a therapeutic agent. Another limitation is that the synthesis of N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide is complex and requires several steps, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide. One direction is to further investigate its mechanism of action and identify potential targets for its therapeutic activity. Another direction is to optimize the synthesis method of N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide to improve its purity and yield. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide in humans. Finally, the potential use of N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide in combination therapy with other agents should be explored to enhance its therapeutic activity.
Métodos De Síntesis
The synthesis of N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting compound is then acetylated and purified to obtain N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide. The synthesis of N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has been reported in several studies, and the purity and yield of the compound have been optimized.
Aplicaciones Científicas De Investigación
N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has been studied for its potential therapeutic properties in various diseases, including cancer, viral infections, and inflammation. In cancer research, N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In viral infection research, N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has been shown to inhibit the replication of HIV-1 and HCV by targeting the viral protease. In inflammation research, N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
Nombre del producto |
N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide |
|---|---|
Fórmula molecular |
C18H19N3O3S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-[(3-acetamidophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N3O3S/c1-12(22)19-14-4-3-5-15(11-14)20-18(25)21-17(23)10-13-6-8-16(24-2)9-7-13/h3-9,11H,10H2,1-2H3,(H,19,22)(H2,20,21,23,25) |
Clave InChI |
XYDIDDCDRMWVSX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)OC |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(3-phenylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B267443.png)
![4-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B267445.png)
![4-[(cyclopropylcarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B267447.png)
![2-(2-sec-butylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B267452.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B267453.png)
![N-[3-(acetylamino)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B267454.png)
![2-(3-methylphenoxy)-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B267456.png)
![N-[4-(isobutyrylamino)phenyl]-2-propoxybenzamide](/img/structure/B267459.png)
![3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267460.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267461.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]acetamide](/img/structure/B267462.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide](/img/structure/B267463.png)

![N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267470.png)